N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
- The tosylpiperidine intermediate is then reacted with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
- Reaction conditions: Solvent (e.g., dimethylformamide), temperature (room temperature), and reaction time (12-24 hours).
Acetylation
- The final step involves the acetylation of the intermediate product using acetic anhydride to yield N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide.
- Reaction conditions: Solvent (e.g., pyridine), temperature (room temperature), and reaction time (4-6 hours).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
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Formation of the Tosylpiperidine Intermediate
- Piperidine is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to form the tosylpiperidine intermediate.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and reaction time (2-4 hours).
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets, contributing to the understanding of its mechanism of action.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate its exact mechanism, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may influence signaling pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-2-(1-piperidinyl)acetamide: Lacks the tosyl group, which may result in different pharmacological properties.
N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)propionamide: Contains a propionamide group instead of an acetamide group, potentially altering its reactivity and biological activity.
N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)butyramide: Features a butyramide group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-5-8-17(9-6-14)28(26,27)24-11-3-2-4-16(24)13-20(25)23-15-7-10-19(22)18(21)12-15/h5-10,12,16H,2-4,11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBOJZMGCQCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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